BIRT 377

Descripción general

Descripción

BIRT 377 es un compuesto orgánico sintético conocido por sus potentes efectos inhibidores sobre la interacción entre la molécula de adhesión intercelular-1 y el antígeno asociado a la función de los linfocitos-1. Esta interacción es crucial para mediar varios procesos inmunológicos, lo que convierte a this compound en un compuesto valioso en el estudio de la inflamación y las respuestas inmunitarias .

Mecanismo De Acción

BIRT 377 ejerce sus efectos uniéndose al dominio I del antígeno asociado a la función de los linfocitos-1, evitando su interacción con la molécula de adhesión intercelular-1. Esta inhibición bloquea el cambio conformacional requerido para la unión de alta afinidad, reduciendo así la adhesión y migración de las células inmunitarias . Además, this compound inhibe la producción de interleucina-2, modulando aún más las respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

BIRT 377 interacts with the LFA-1 (lymphocyte function-associated antigen-1), a transmembrane β2-adhesion receptor expressed on leukocytes . It acts as a potent negative allosteric modulator of LFA-1, with a Ki of 25.8 nM . This compound binds to the I-domain of LFA-1 , inhibiting its interaction with ICAM-1 (intercellular adhesion molecule-1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reversibly inhibits LFA-1 mediated binding of SKW3 leukemia cells to ICAM-1 . This inhibition disrupts the LFA-1/ICAM-1 interaction, which mediates several critical steps in the immune response, including leukocyte extravasation, antigen presentation, and T-cell effector functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the induction of the mAb24 reporter epitope on LFA-1 on the surface of SKW3 cells treated with various agonists known to induce high-affinity LFA-1 . This implies that this compound exerts its inhibitory effects by preventing up-regulation of LFA-1 to its high-affinity conformation .

Dosage Effects in Animal Models

In animal models, this compound inhibits superantigen-induced production of interleukin-2 in mice in a dose-dependent fashion

Transport and Distribution

Given its interaction with LFA-1, it is likely to be distributed wherever LFA-1 is expressed, which includes all leukocytes .

Subcellular Localization

Given that it interacts with LFA-1, a transmembrane protein, it is likely to be found in the vicinity of the cell membrane where LFA-1 is located .

Métodos De Preparación

La síntesis de BIRT 377 implica varios pasos clave. Un método notable incluye la desimetrización del 2-p-bromobencil-2-metilmalonato de dimetilo utilizando esterasa de hígado de cerdo, seguida de la condensación con 3,5-dicloroanilina. El ácido carboxílico resultante se somete luego a saponificación y reordenamiento de Curtius . Este método asegura un alto exceso enantiomérico, lo cual es crucial para la eficacia del compuesto.

Análisis De Reacciones Químicas

BIRT 377 experimenta diversas reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales del compuesto, mejorando su estabilidad y reactividad.

Reacciones de sustitución: Los reactivos comunes incluyen cloruro de tionilo y cloruro de zinc, que facilitan la formación de intermediarios de oxazolidinona.

Productos principales: El producto principal de estas reacciones es la forma enantioméricamente pura de this compound, la cual es crucial para su actividad biológica.

Aplicaciones Científicas De Investigación

BIRT 377 tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

BIRT 377 es único debido a su alta especificidad y potencia en la inhibición del antígeno asociado a la función de los linfocitos-1. Los compuestos similares incluyen:

Inhibidores de LFA-1: Estos compuestos comparten un mecanismo de acción similar, pero pueden diferir en sus afinidades de unión y especificidades.

Inhibidores de la molécula de adhesión intercelular-1: Estos compuestos se dirigen a la misma vía, pero actúan sobre diferentes objetivos moleculares.

Propiedades

IUPAC Name |

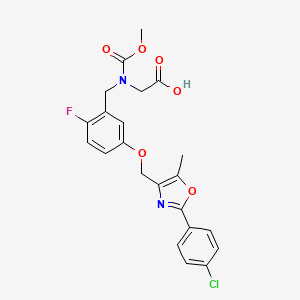

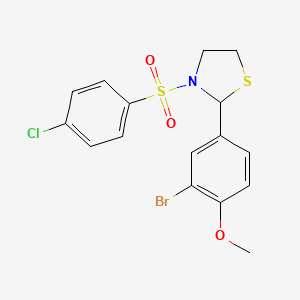

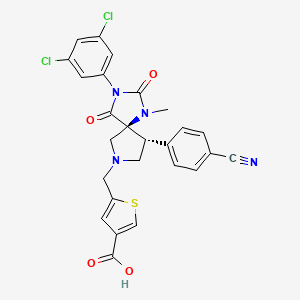

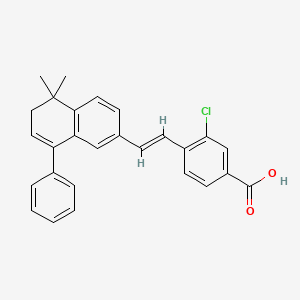

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNJHZQMQRVZEE-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride](/img/structure/B1667224.png)

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B1667233.png)